N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-3-ethylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4OS/c1-2-28-20-19(17-9-5-3-6-10-17)24-22(25-20)13-15-26(16-14-22)21(27)23-18-11-7-4-8-12-18/h3,5-6,9-10,18H,2,4,7-8,11-16H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETBQLRHWUQEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3CCCCC3)N=C1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step synthetic routes involving the following key steps:
Formation of the cyclohexylamine intermediate.
Introduction of the ethylthio group through nucleophilic substitution.
Construction of the spirocyclic system via a cyclization reaction.
Coupling with phenyl groups under controlled conditions.
Typical Reaction Conditions:
Solvents: Dichloromethane, ethanol, or methanol
Catalysts: Base catalysts like potassium carbonate or sodium hydroxide
Temperature: Ranges from room temperature to 120°C, depending on the step
Industrial Production Methods
In industrial settings, large-scale production is achieved using continuous flow processes to enhance yield and reduce reaction time. This involves:
Automated synthesis machines to handle the complex sequence of reactions.
Optimized reaction conditions using high-throughput experimentation.
In-line purification techniques to achieve high purity levels efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxidative transformations can introduce functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogenation and other reducing reactions can convert double bonds and other reducible functionalities. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, methanol
Major Products
Derivatives with modified functional groups
Spirocyclic compounds with varied substituents
Scientific Research Applications
Chemistry
N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide serves as a building block in the synthesis of more complex molecules, facilitating research in organic chemistry.
Biology
Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
Industry
Used in the manufacturing of advanced materials due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, including enzymes and receptors. These interactions typically involve binding to active sites or allosteric sites, modulating the activity of the target proteins and influencing biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide can be contextualized against related derivatives (Table 1). Key comparisons include:
Substituent Effects:
The 4-methoxyphenyl substituent increases hydrophilicity compared to the phenyl group in the target compound, while the propylsulfanyl chain (vs. ethylthio) introduces greater lipophilicity .
N-(2-ethoxyphenyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide (E972-0265): The methylsulfanyl group (shorter alkyl chain vs. The 2-ethoxyphenyl group may confer improved metabolic stability compared to cyclohexyl due to reduced steric bulk .
2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide :
- The 3,4-dimethylphenyl and 2-methylphenyl groups introduce steric constraints that could limit membrane permeability compared to the target compound’s phenyl and cyclohexyl moieties .
Pharmacokinetic Implications:
- Lipophilicity : Ethylthio and propylsulfanyl groups increase logP values, favoring blood-brain barrier penetration, whereas methoxy or fluorophenyl groups enhance aqueous solubility .
- Steric Effects : Bulky substituents like cyclohexyl may hinder binding to flat enzymatic pockets but improve selectivity for hydrophobic targets.
Data Tables
Table 1: Structural and Physicochemical Comparison of Selected Triazaspirodeca-diene Derivatives
Research Findings
Screening Data : Compounds such as E972-0065 and E972-0265 are part of high-throughput screening libraries, with available quantities (8–24 mg) indicating preliminary bioactivity assessments . The target compound’s structural analogs show varied binding affinities to kinase targets, though specific data for the cyclohexyl derivative remains unpublished.
Crystallographic Insights : SHELX-based refinements (e.g., for E972-0065) reveal that substituent orientation critically affects molecular packing and crystal lattice stability, which may correlate with in vivo stability .
SAR Trends : Ethylthio and methylsulfanyl groups are associated with moderate CYP450 inhibition, whereas fluorophenyl or methoxyphenyl substituents reduce off-target interactions .
Biological Activity
N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide (CAS Number: 1286418-47-0) is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1286418-47-0 |
| Molecular Formula | C22H30N4OS |
| Molecular Weight | 398.6 g/mol |
Structure
The compound features a complex spiro structure that contributes to its biological activity. The presence of a cyclohexyl group and an ethylthio substituent enhances its lipophilicity and potentially its receptor affinity.
Pharmacological Effects
- GlyT1 Inhibition : Research indicates that compounds similar to N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene have shown promise as GlyT1 inhibitors. These inhibitors can modulate neurotransmitter levels, particularly glycine, which is crucial for various neurological functions .
- Opioid Receptor Selectivity : The compound exhibits selectivity for mu-opioid receptors and nociceptin/orphanin FQ peptide receptors (NOP). This selectivity is significant as it may lead to reduced side effects commonly associated with non-selective opioid receptor agonists .
- Metabolic Stability : Studies have demonstrated improved metabolic stability in rodent models when comparing this compound to earlier triazaspiropiperidine series. This stability is crucial for therapeutic applications as it may reduce the frequency of dosing required .
The exact mechanisms through which N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene exerts its effects are still under investigation. However, the following pathways are hypothesized based on related compounds:
- Receptor Binding : The compound likely interacts with specific receptors in the central nervous system (CNS), influencing pain perception and possibly mood regulation.
- Inhibition of Glycine Transporters : By inhibiting GlyT1, the compound may increase glycine availability in synaptic clefts, enhancing inhibitory neurotransmission.
Study 1: GlyT1 Inhibitors
A study published in PubMed evaluated a series of diaza-spiro compounds similar to N-cyclohexyl-2-(ethylthio)-3-phenyl derivatives for their GlyT1 inhibitory activity. The results showed significant inhibition of glycine transport with minimal effects on GlyT2 isoforms, suggesting a targeted therapeutic approach for disorders like schizophrenia and neuropathic pain .
Study 2: Opioid Receptor Selectivity
Another investigation focused on the selectivity of these compounds towards mu-opioid receptors. The findings indicated that certain modifications in the chemical structure could enhance receptor affinity while maintaining lower binding at other opioid receptors, potentially reducing addiction risks associated with opioid therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
